Elinogrel potassium, also known as PRT 060128, is a novel compound that acts as a competitive and reversible antagonist of the platelet P2Y12 receptor. This receptor plays a critical role in platelet activation and aggregation, making Elinogrel potassium a significant candidate for therapeutic applications in cardiovascular diseases. The compound is synthesized through a multi-step chemical process, which culminates in the formation of its potassium salt form.
Elinogrel potassium was developed by Portola Pharmaceuticals and is currently undergoing clinical evaluations for its efficacy in preventing thrombotic events in patients with cardiovascular conditions. The compound's design and synthesis have been documented in various scientific publications, highlighting its potential as a therapeutic agent.
The synthesis of Elinogrel potassium involves several key steps:
The industrial production of Elinogrel potassium is optimized for high yield and purity. Key aspects include:
Elinogrel potassium features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The quinazolinone core is central to its mechanism of action, while the sulfonylurea moiety enhances its binding affinity to the P2Y12 receptor.
Elinogrel potassium can undergo various chemical reactions:
Common reagents involved in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution may involve halogenating agents or nucleophiles depending on the desired product.
Elinogrel potassium exerts its pharmacological effects by binding specifically and reversibly to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate-mediated activation of the glycoprotein IIb/IIIa complex, crucial for platelet aggregation. Consequently, this leads to reduced thrombus formation and has potential therapeutic implications in managing cardiovascular disorders .
Elinogrel potassium is typically presented as a white to off-white solid with specific melting points and solubility characteristics that facilitate its formulation into pharmaceutical preparations.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile is essential for its bioavailability and efficacy as a therapeutic agent .
Elinogrel potassium has several scientific uses:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5